OptoBI-1 is derived from the modification of GSK1702934A, a known TRPC3 agonist. The modification involves the incorporation of an azobenzene photoswitch moiety, which enables the compound to undergo reversible isomerization upon exposure to specific wavelengths of light (365 nm for activation). This compound falls under the category of photopharmaceuticals, specifically designed for targeted modulation of ion channels in biological systems .
The synthesis of OptoBI-1 involves several key steps that utilize organic chemistry techniques to create the desired photoswitchable properties. The process typically includes:
The specific reaction conditions and reagents used can vary, but they are crucial for achieving high yields and purity of OptoBI-1.
OptoBI-1 features a distinct molecular structure characterized by its azobenzene component which allows for light-induced isomerization. The structural formula includes:
The molecular weight and specific stereochemistry are critical for its function as a TRPC3 agonist. Detailed NMR and mass spectrometry analyses confirm the identity and purity of OptoBI-1 .
OptoBI-1 undergoes specific chemical reactions primarily related to its photoswitching capability:
The mechanism by which OptoBI-1 exerts its effects involves:
Experimental data indicate that OptoBI-1 can effectively modulate TRPC3 activity with minimal off-target effects, making it a powerful tool for studying calcium signaling dynamics in live cells.
OptoBI-1 has several promising applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4